molecular formula C21H18N4O2S B2781945 N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1797366-88-1

N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2781945
CAS RN: 1797366-88-1
M. Wt: 390.46
InChI Key: YZRXVLRCEWAFAL-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as MTTQ, is a synthetic compound that has gained popularity in scientific research for its potential applications in cancer treatment.

Mechanism of Action

MTTQ exerts its anti-tumor effects through multiple mechanisms. One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. MTTQ also induces oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MTTQ has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of MTTQ in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTTQ is its potent anti-tumor activity against a variety of cancer cell lines. However, one of the limitations of MTTQ is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on MTTQ. One area of focus could be the development of more efficient synthesis methods to improve the yield and solubility of MTTQ. Another area of research could be the investigation of the potential synergistic effects of MTTQ with other anti-cancer agents. Additionally, further studies are needed to fully understand the in vivo pharmacokinetics and toxicity of MTTQ.

Synthesis Methods

MTTQ is synthesized through a multi-step process involving the reaction of 2-methylthiazole with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-aminobenzamide and propionyl chloride to yield MTTQ.

Scientific Research Applications

MTTQ has been extensively studied for its potential applications in cancer treatment. Research has shown that MTTQ exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. MTTQ has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-23-19(12-28-14)15-6-2-5-9-18(15)24-20(26)10-11-25-13-22-17-8-4-3-7-16(17)21(25)27/h2-9,12-13H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRXVLRCEWAFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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